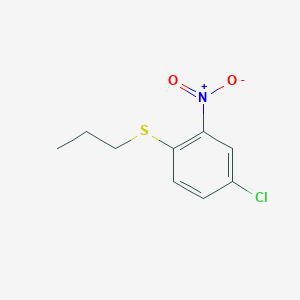

4-Chloro-2-nitro-1-(propylthio)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-2-nitro-1-(propylthio)benzene is an organic compound with the molecular formula C9H10ClNO2S. It is a derivative of benzene, characterized by the presence of a chlorine atom, a nitro group, and a propylthio group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitro-1-(propylthio)benzene typically involves the nitration of 4-chlorothiophenol followed by alkylation with propyl halides. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The subsequent alkylation step involves the reaction of the nitrated intermediate with propyl halides under basic conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-nitro-1-(propylthio)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines, thiols, alkoxides in the presence of a base.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Reduction: 4-Chloro-2-amino-1-(propylthio)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Chloro-2-nitro-1-(propylsulfinyl)benzene or 4-Chloro-2-nitro-1-(propylsulfonyl)benzene.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

4-Chloro-2-nitro-1-(propylthio)benzene serves as an important intermediate in the synthesis of various chemical compounds. Its structure allows for multiple functionalizations, which can lead to the development of new materials and chemicals.

- Nucleophilic Aromatic Substitution : The compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by a nucleophile. This reaction is particularly useful for synthesizing derivatives with enhanced properties or functionalities. For instance, thiolation reactions can yield various thioether derivatives that have applications in materials science and pharmaceuticals .

- Preparation of Functional Derivatives : The compound can be utilized to synthesize other functionalized aromatic compounds. For example, it can be transformed into 4-chloroaniline or other derivatives that are precursors to dyes, agrochemicals, and pharmaceuticals .

Recent studies have highlighted the biological significance of compounds related to this compound. Investigations into its antimicrobial and anticancer properties have shown promising results.

- Antimicrobial Activity : Compounds derived from this compound have been evaluated for their activity against various bacterial and fungal strains. For instance, certain derivatives demonstrated comparable or superior efficacy to established antibiotics like penicillin and ciprofloxacin .

- Anticancer Potential : Research indicates that some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The structure-activity relationship studies reveal that modifications at specific positions can enhance biological activity .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of 4-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, including derivatives based on this compound. These compounds were tested for their ability to inhibit bacterial growth and showed significant activity against mycobacterial strains, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another research effort focused on the synthesis of thiazole derivatives incorporating the propylthio group from this compound. These compounds were tested against estrogen receptor-positive breast cancer cell lines (MCF7), revealing promising anticancer properties through mechanisms involving microtubule stabilization .

Data Table: Summary of Applications

| Application Area | Description | Examples/Results |

|---|---|---|

| Synthetic Chemistry | Used as an intermediate for nucleophilic substitutions | Synthesis of thioether derivatives |

| Biological Activity | Antimicrobial and anticancer properties | Effective against bacteria; cytotoxic to cancer cells |

| Case Studies | Evaluated in specific biological assays | Promising results in antimicrobial and anticancer studies |

Wirkmechanismus

The mechanism of action of 4-Chloro-2-nitro-1-(propylthio)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-2-nitro-1-(methylthio)benzene

- 4-Chloro-2-nitro-1-(ethylthio)benzene

- 4-Chloro-2-nitro-1-(butylthio)benzene

Uniqueness

4-Chloro-2-nitro-1-(propylthio)benzene is unique due to the presence of the propylthio group, which imparts distinct chemical and physical properties compared to its analogs with different alkylthio groups.

Biologische Aktivität

4-Chloro-2-nitro-1-(propylthio)benzene is a compound of interest in various fields, including medicinal chemistry and environmental science. This article provides a detailed overview of its biological activities, including toxicity, pharmacological effects, and environmental impact.

Chemical Structure:

- Molecular Formula: C9H10ClN O2S

- Molecular Weight: 215.70 g/mol

- CAS Number: 165358652

Physical Properties:

- Melting Point: Data not explicitly available in the sources.

- Boiling Point: Not specified; however, related compounds like 4-chloronitrobenzene have a boiling point of 242°C .

Toxicity

This compound and its derivatives exhibit various toxicological effects. Studies indicate that chloronitrobenzenes can be harmful to aquatic life and may pose risks to human health through occupational exposure.

-

Acute Toxicity:

- A study on the toxicity of chloronitrobenzenes revealed that they can cause significant adverse effects in aquatic organisms, including fish. The concentration at which these compounds become lethal varies across species .

- For example, acute toxicity tests indicated that exposure to certain concentrations resulted in mortality rates exceeding 50% in test organisms .

- Subacute Toxicity:

- Phytotoxicity:

Study on Occupational Exposure

A study conducted among workers exposed to chloronitrobenzenes reported significant urinary excretion of diazo metabolites, indicating metabolic activation of these compounds. The study highlighted the importance of monitoring occupational exposure levels to mitigate health risks .

Environmental Impact Assessment

Research assessing the environmental impact of chloronitrobenzenes indicated that these compounds could accumulate in aquatic environments, leading to bioaccumulation in fish and potentially entering the food chain. This raises concerns regarding their long-term ecological effects .

Data Summary Table

| Property/Effect | Description |

|---|---|

| Molecular Formula | C9H10ClN O2S |

| Acute Toxicity | Significant mortality in aquatic organisms |

| Subacute Toxicity | Chronic health issues observed |

| Phytotoxicity | Negative impact on plant germination and growth |

| Antimicrobial Activity | Potential against various bacterial strains |

| Environmental Accumulation | Risk of bioaccumulation in aquatic systems |

Eigenschaften

IUPAC Name |

4-chloro-2-nitro-1-propylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVAUWRMRJHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.